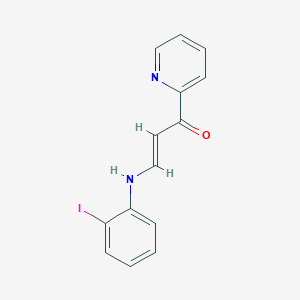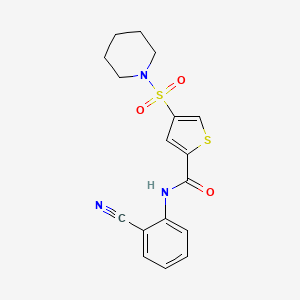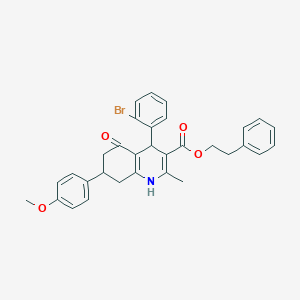![molecular formula C30H28N2O3 B4949751 N-(2,4-DIMETHYLPHENYL)-4-{4-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE](/img/structure/B4949751.png)
N-(2,4-DIMETHYLPHENYL)-4-{4-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-DIMETHYLPHENYL)-4-{4-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes multiple aromatic rings and functional groups, making it a valuable subject for studies in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-4-{4-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the amide bond: This can be achieved through the reaction of 2,4-dimethylphenylamine with a suitable carboxylic acid derivative under conditions that promote amide bond formation.
Introduction of the phenoxy group: This step involves the reaction of the intermediate with a phenol derivative, often under basic conditions to facilitate the nucleophilic substitution reaction.
Final coupling: The final step usually involves coupling the intermediate products to form the complete structure of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-4-{4-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(2,4-DIMETHYLPHENYL)-4-{4-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-4-{4-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N,N′-Bis(2,4-xylyl)formamidine
- Amitraz
Uniqueness
N-(2,4-DIMETHYLPHENYL)-4-{4-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[4-[(2,4-dimethylphenyl)carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O3/c1-19-5-15-27(21(3)17-19)31-29(33)23-7-11-25(12-8-23)35-26-13-9-24(10-14-26)30(34)32-28-16-6-20(2)18-22(28)4/h5-18H,1-4H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVAGRNMSMKZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(Dimethylamino)propyl]-3,4,5,6,8,9,10,11-octahydro-[1]benzothiolo[3,2-b]azocin-2-one;hydrochloride](/img/structure/B4949675.png)

![(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4949694.png)

![4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4949702.png)
![N-[1-(1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4949703.png)
![5-[2-(4-Methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine;hydrobromide](/img/structure/B4949707.png)
![3-[(3,4-dimethylphenyl)sulfamoyl]-4-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B4949709.png)






